molecular formula C24H35NOSi B1317488 (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 848821-60-3

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B1317488
CAS No.: 848821-60-3
M. Wt: 381.6 g/mol
InChI Key: JQCAWHIRAPRAPR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral compound with a pyrrolidine backbone. The compound is characterized by the presence of two 3,5-dimethylphenyl groups and a trimethylsilyl-oxy group attached to the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the 3,5-Dimethylphenyl Groups: The 3,5-dimethylphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using 3,5-dimethylbenzyl chloride and a Lewis acid catalyst.

    Attachment of the Trimethylsilyl-Oxy Group: The trimethylsilyl-oxy group is introduced through a silylation reaction, using trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl-oxy group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or alkoxides.

Scientific Research Applications

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can act as a probe to investigate the stereochemistry of biological processes.

    Medicine: Potential applications in drug discovery and development. The compound’s chiral nature makes it a candidate for the synthesis of enantiomerically pure pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of these targets. The trimethylsilyl-oxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
  • 2-(Bis(3,5-dimethylphenyl)methyl)pyrrolidine
  • 2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)piperidine

Uniqueness

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both 3,5-dimethylphenyl and trimethylsilyl-oxy groups. This combination of structural features imparts distinct reactivity and binding properties, making it valuable in various applications where stereochemistry and specific interactions are crucial.

Properties

IUPAC Name

[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCAWHIRAPRAPR-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587455
Record name (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848821-60-3
Record name (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.